![molecular formula C22H18N4O3 B2712648 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 320422-08-0](/img/structure/B2712648.png)
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .
Synthesis Analysis
Hydrazones are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of hydrazones involves a conjugated system of alternating single and double bonds, which can contribute to their chemical reactivity . The specific structure of “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Hydrazones can participate in a variety of chemical reactions, including oxidation, reduction, and cycloaddition reactions . The specific reactions that “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” can undergo would depend on its exact structure and the reaction conditions.Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research has demonstrated the synthesis of hydrazone compounds with significant nonlinear optical properties. These properties suggest potential applications in optical device technologies such as optical limiters and switches. The study highlights compounds exhibiting two-photon absorption, indicative of their utility in advanced optical applications (Naseema et al., 2010).
Antiviral Activity
Derivatives of indole-2,3-dione have shown some degree of antiviral activity against various pathogenic viruses. A study evaluating the antiviral activities of hydrazonoindolinone derivatives highlighted weak activity against yellow fever virus (YFV) and inhibition of bovine viral diarrhea virus (BVDV), suggesting their potential as antiviral agents (Terzioğlu et al., 2005).
Antibacterial Activity
Hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and analyzed for their antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The studies found moderate to high antibacterial activity, indicating their potential use in antibacterial treatments (Lei et al., 2015).
Chemosensory Applications
Research into substituted aryl hydrazones of β-diketones has unveiled their applications as chemosensors for detecting biologically and environmentally significant metal ions like Co2+. These findings are crucial for developing sensitive and selective sensors for environmental monitoring and biological research (Subhasri & Anbuselvan, 2014).
Crystal Structure Analysis
The crystal structures of hydrazone compounds offer insights into their potential use in designing noncentrosymmetric crystals for nonlinear optical activity. This research underscores the importance of understanding polymorphism in the development of materials with specific optical properties (Kuleshova et al., 2003).
Direcciones Futuras
The future directions for research on a compound like “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for potential biological activities, such as antimicrobial or anticancer activity .
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors
Mode of Action
The compound likely interacts with its targets through the indole nucleus and the hydrazone group. The indole nucleus is known to be biologically active and is found in many synthetic drug molecules . Hydrazone groups can react with aldehydes and ketones to form oximes in an essentially irreversible process .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGMBVBBUTUNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)

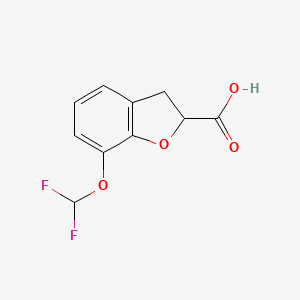
![4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B2712574.png)
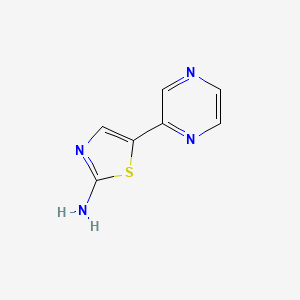
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)
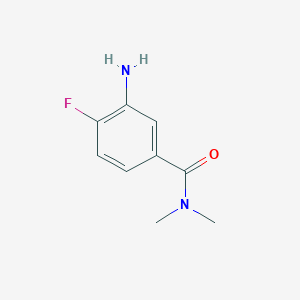
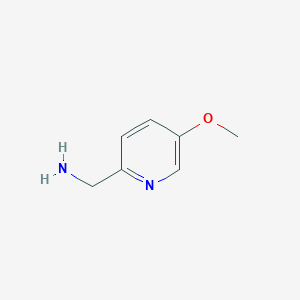
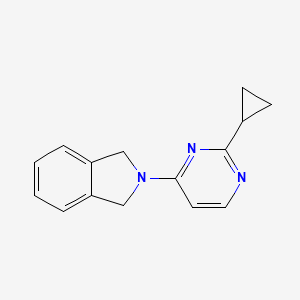
![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)
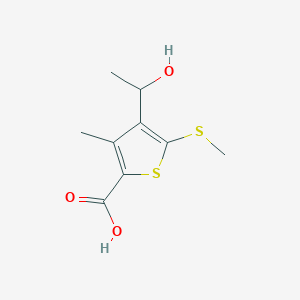
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
